C14H16Cl2N2O
Description
The compound C₁₄H₁₆Cl₂N₂O corresponds to multiple structurally distinct molecules, including 5-Chloro-8-(piperidin-3-yloxy)quinoline hydrochloride (CAS: 1219979-64-2) and 1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole (Identifier: 5G8). This article focuses on the quinoline-based derivative, which is a hydrochloride salt with a molecular weight of 299.20 g/mol and is classified as an irritant . Its structure comprises a quinoline core substituted with a piperidine-3-yloxy group at the 8-position and a chlorine atom at the 5-position (Figure 1). This compound is primarily utilized in pharmaceutical research, particularly in kinase inhibition studies or as a precursor in organic synthesis .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c1-18-14-6-5-11(8-13(14)15)9-16-10-12-4-2-3-7-17-12;/h2-8,16H,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIOHIWHDSITID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Despite sharing the molecular formula C₁₄H₁₆Cl₂N₂O , the following compounds exhibit distinct structural frameworks, physicochemical properties, and applications:
Structural and Functional Differences
5-Chloro-8-(piperidin-3-yloxy)quinoline hydrochloride
- Structure: Quinoline backbone with a piperidine-oxy substituent.
- CAS : 1219979-64-2
- Hazard Class : Irritant .
- Applications : Investigated for kinase inhibition or antimicrobial activity .
1-[5-(2,4-Dichlorophenoxy)pentyl]-1H-imidazole (5G8)
- Structure: Dichlorophenoxy group linked via a pentyl chain to an imidazole ring.
- Identifier : 5G8 (PDBj identifier) .
- Hazard Class: Not explicitly stated, but structurally similar phenoxy compounds often exhibit environmental toxicity.
- Applications: Potential use in agrochemicals due to the phenoxy moiety, which is common in herbicides .
MAO-IN-M30 Dihydrochloride
Physicochemical and Hazard Profile Comparison
Key Observations :
- Structural Isomerism: All three compounds are structural isomers, differing in backbone (quinoline vs. imidazole vs. undisclosed MAO inhibitor framework).
- Hazard Profiles: MAO-IN-M30 poses higher toxicity risks (oral and ocular) compared to the quinoline derivative, which is primarily an irritant.
- Application Divergence: The quinoline derivative and MAO-IN-M30 are used in pharmaceutical research, while the phenoxy-imidazole compound may have agrochemical applications.
Research Findings and Implications
- Its piperidine moiety enhances bioavailability, a critical factor in drug design.
- MAO-IN-M30 : Demonstrates dual inhibition of MAO-A/B, making it valuable in studying neurodegenerative diseases like Parkinson’s .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
